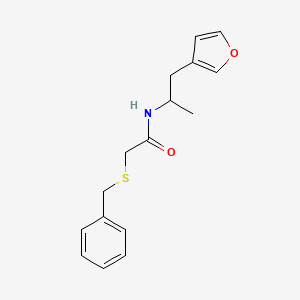

2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13(9-15-7-8-19-10-15)17-16(18)12-20-11-14-5-3-2-4-6-14/h2-8,10,13H,9,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKSPAXKJHQHQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=COC=C1)NC(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide typically involves the following steps:

Formation of the Benzylthio Intermediate: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea.

Acylation: The benzylthiourea is then acylated with 2-bromoacetyl chloride to form 2-(benzylthio)acetamide.

Coupling with Furan Derivative: Finally, the 2-(benzylthio)acetamide is coupled with 1-(furan-3-yl)propan-2-amine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the benzylthio group or to modify the furan ring.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-benzylated products or modified furan derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of benzylthio and furan-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, while the furan ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Thiadiazole-Based Acetamides

Compounds with 1,3,4-thiadiazole-2-yl cores and benzylthio substituents (e.g., 5h, 5j in ) share structural similarities with the target molecule. Key differences lie in the absence of the furan moiety and the presence of phenoxy or chlorobenzyl groups.

Table 1: Physical Properties of Selected Thiadiazole Derivatives

Key Observations :

- Benzylthio vs. Alkylthio : Benzylthio-substituted compounds (e.g., 5h ) exhibit higher yields (88%) compared to methylthio analogs (e.g., 5f , 79%), suggesting improved synthetic efficiency with aromatic thioethers .

- Bioactivity : The compound from , bearing a trifluoromethylphenyl group, demonstrated anticancer activity, highlighting the role of electron-withdrawing substituents in pharmacological efficacy .

Furan-Containing Acetamides

Several analogs feature furan or tetrahydrofuran (THF) moieties, though their scaffolds differ significantly:

Naphtho[2,1-b]furan Derivatives ()

Compounds like 5(a-d) and 6(a-d) incorporate naphthofuran cores with nitro and acetamide groups. These structures emphasize the role of fused aromatic systems in enhancing rigidity and π-π stacking interactions, contrasting with the target molecule’s simpler furan-propan-2-ylamine group .

Quinoline-THF Hybrids ()

Patent compounds such as N-(4-(1-(3-methoxybenzyl)-1H-indol-5-yl-amino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide integrate THF-oxy groups into complex quinoline frameworks. The THF moiety here improves solubility, whereas the target molecule’s furan may prioritize electronic effects over solubility .

Substituent Effects on Acetamide Properties

Thioether Variations

- Benzylthio vs. Alkylthio : Benzylthio groups (e.g., 5h ) confer higher melting points (133–135°C) compared to ethylthio analogs (5g , 168–170°C), likely due to reduced crystallinity from aromatic bulk .

- Chlorobenzylthio : The 4-chlorobenzylthio group in 5j slightly elevates melting points (138–140°C vs. 133–135°C in 5h ), indicating halogen-induced intermolecular interactions .

Furan vs. Phenoxy Groups

The target molecule’s furan-3-yl group may offer distinct electronic profiles compared to phenoxy-substituted analogs (e.g., 5h).

Biological Activity

The compound 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is a novel synthetic derivative with potential therapeutic applications. This article reviews its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, based on various studies.

Synthesis

The synthesis of this compound typically involves the acylation of an appropriate amine precursor. The methodologies employed for its synthesis have shown high yields, indicating efficient production processes.

Biological Activity Overview

The biological activities of 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide can be categorized into several key areas:

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzylthio and furan have shown promising results in inhibiting the proliferation of cancer cells such as HeLa and MCF-7.

Flow cytometry analysis indicated that these compounds induce apoptotic cell death and block the cell cycle at the sub-G1 phase, further supporting their potential as anticancer agents.

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored, showing efficacy against various bacterial strains. For example, studies on benzyl derivatives have revealed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC, µg/ml) | Reference |

|---|---|---|---|

| 12a | E. coli | 0.88 | |

| 12b | S. aureus | 0.44 |

These findings suggest that modifications to the benzylthio and furan moieties can enhance antimicrobial potency.

Anti-inflammatory Activity

Preliminary studies have indicated that compounds similar to 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for inflammatory diseases.

Case Studies

-

Cytotoxic Evaluation : A study evaluated a series of benzylthio derivatives against multiple cancer cell lines, revealing that certain substitutions significantly enhanced cytotoxicity compared to standard treatments like sorafenib.

- Findings : The most potent compounds demonstrated IC50 values significantly lower than those of established chemotherapeutics, suggesting a strong potential for further development.

-

Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various derivatives against clinical isolates. The results indicated that certain compounds not only inhibited bacterial growth but also showed low toxicity towards human cells.

- Findings : These derivatives could serve as lead candidates for developing new antibiotics, particularly in light of rising antibiotic resistance.

Q & A

Q. What are the optimal synthetic routes for 2-(benzylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide?

The synthesis typically involves three key steps:

- Benzylthio Intermediate Formation : Reaction of benzyl chloride with thiourea to generate benzylthiol under controlled pH and temperature (hydrolysis step critical for yield) .

- Acetamide Formation : Benzylthiol reacts with chloroacetyl chloride to yield 2-(benzylthio)acetamide, requiring inert conditions to prevent oxidation .

- Furan Substitution : The final step couples 2-(benzylthio)acetamide with 1-(furan-3-yl)propan-2-amine using a base (e.g., sodium hydride) to form the target compound. Reaction monitoring via TLC and purification via column chromatography are essential .

Key Table: Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method |

|---|---|---|

| Benzylthiol Synthesis | Benzyl chloride, thiourea, pH 8–9, 60°C | HPLC |

| Acetamide Formation | Chloroacetyl chloride, DCM, 0°C | NMR |

| Final Coupling | NaH, DMF, 80°C, 12h | TLC |

Q. Which analytical techniques are used to confirm purity and structural integrity?

- HPLC : Quantifies purity (>95% typically required for biological assays) .

- NMR Spectroscopy : Confirms functional groups (e.g., benzylthio δ 3.8 ppm, furan protons δ 6.2–7.4 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (C₁₈H₂₁NO₂S; calc. 339.4 g/mol) .

Q. What functional groups influence reactivity and stability?

- Benzylthio Group : Prone to oxidation (forms sulfoxides/sulfones under H₂O₂ or mCPBA) .

- Acetamide Backbone : Susceptible to hydrolysis under acidic/basic conditions .

- Furan Ring : Participates in electrophilic substitution (e.g., nitration) but may decompose under prolonged light exposure .

Advanced Research Questions

Q. How can contradictions in NMR data during structural elucidation be resolved?

- Multi-Technique Validation : Combine ¹H/¹³C NMR with 2D-COSY or HSQC to resolve overlapping signals (e.g., furan vs. aromatic protons) .

- Isotopic Labeling : Use deuterated solvents to clarify exchangeable protons (e.g., NH in acetamide) .

- X-ray Crystallography : Definitive confirmation of stereochemistry and bond angles if crystalline forms are obtainable .

Q. What strategies optimize reaction yields in the pyrazinylmethyl substitution step?

- Catalyst Screening : Test alternatives to NaH (e.g., K₂CO₃ or DBU) to reduce side reactions .

- Solvent Optimization : Replace DMF with THF or acetonitrile to improve solubility of intermediates .

- In Situ Monitoring : Use FTIR to track disappearance of starting material (e.g., C=O stretch at 1680 cm⁻¹) .

Q. How does the benzylthio group’s oxidation mechanism impact biological activity?

Oxidation to sulfones (e.g., using mCPBA) enhances electrophilicity, potentially increasing interactions with cysteine residues in target proteins. This modification has been linked to improved antimicrobial activity in analogs .

Key Table: Oxidation Outcomes

| Oxidizing Agent | Product | Biological Impact |

|---|---|---|

| H₂O₂ | Sulfoxide (R-SO) | Moderate activity retention |

| mCPBA | Sulfone (R-SO₂) | Enhanced potency |

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Core Modifications : Replace furan with thiophene or pyrrole to assess heterocycle effects .

- Side Chain Variation : Substitute the propan-2-yl group with cyclopropyl or tert-butyl for steric effects .

- Bioisosteric Replacement : Swap benzylthio with benzylsulfonyl to evaluate polarity’s role in membrane permeability .

Q. What are the critical considerations for stability during long-term storage?

- Light Sensitivity : Store in amber vials at -20°C to prevent furan ring degradation .

- Moisture Control : Use desiccants to avoid acetamide hydrolysis .

- Purity Thresholds : Repurify via recrystallization (hexane:EtOAc) if degradation exceeds 5% .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Assay Variability : Standardize protocols (e.g., MIC for antimicrobial tests) to minimize inter-lab differences .

- Impurity Profiling : Re-analyze batches with conflicting results using LC-MS to identify bioactive contaminants .

- Target Validation : Use CRISPR knockouts to confirm specificity (e.g., TRPA1 channel modulation in neuroinflammation models) .

Q. Why do computational docking predictions sometimes conflict with experimental binding data?

- Conformational Flexibility : MD simulations may overlook furan ring puckering or benzylthio group rotation .

- Solvent Effects : Explicit solvent models (e.g., TIP3P) improve accuracy vs. vacuum simulations .

- Post-Translational Modifications : Target proteins (e.g., kinases) may undergo phosphorylation not modeled in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.